molecular formula C11H11NO B13536780 3-(3-Ethynylphenoxy)azetidine

3-(3-Ethynylphenoxy)azetidine

Cat. No.: B13536780
M. Wt: 173.21 g/mol
InChI Key: VRPCGBFWBMIWEO-UHFFFAOYSA-N
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Description

3-(3-Ethynylphenoxy)azetidine is a four-membered nitrogen-containing heterocyclic compound featuring an ethynylphenyl ether substituent at the 3-position of the azetidine ring. Azetidines are increasingly valued in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to modulate physicochemical properties such as topological polar surface area (TPSA) and lipophilicity (logD) . For instance, azetidine-containing compounds are known to inhibit critical targets like Stat3 in cancer therapy and exhibit neuroprotective or antibacterial activities .

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

3-(3-ethynylphenoxy)azetidine

InChI

InChI=1S/C11H11NO/c1-2-9-4-3-5-10(6-9)13-11-7-12-8-11/h1,3-6,11-12H,7-8H2

InChI Key

VRPCGBFWBMIWEO-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)OC2CNC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethynylphenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-(3-Ethynylphenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The ring strain and the presence of the ethynyl group contribute to its reactivity and ability to form stable complexes with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Azetidine derivatives are often compared to larger cyclic amines (e.g., pyrrolidine, piperidine) or oxygen-containing analogs (e.g., oxetanes). Key differences include:

Property 3-(3-Ethynylphenoxy)azetidine (Inferred) 3-Cyanoazetidine 3-Methoxyazetidine Piperidine Analogs
Ring Size 4-membered 4-membered 4-membered 6-membered
TPSA (Ų) ~94–108 (estimated) 108 94 Higher (e.g., ~120–140)
logD ~2.6–2.7 (estimated) 2.6 2.7 Typically higher (>3.0)
Metabolic Stability High (due to rigid structure) High Moderate Lower (larger rings prone to oxidation)
  • Ring Size and Rigidity : Azetidines’ smaller ring size imposes greater conformational constraints compared to piperidines, enhancing target binding specificity. For example, azetidine-based Cav2.2 inhibitors (e.g., compound 18) exhibit reduced potency relative to piperidine analogs but gain selectivity through structural rigidity .
  • TPSA and Permeability: Azetidines with lower TPSA (e.g., 3-methoxyazetidine, TPSA = 94) demonstrate improved cellular permeability compared to analogs with polar substituents (e.g., 3-cyanoazetidine, TPSA = 108) .

Key Differentiators of this compound

While direct data on this compound is absent in the provided evidence, its inferred advantages over analogs include:

Enhanced Binding Specificity: The ethynyl group may engage in π-π stacking or hydrogen bonding, improving target affinity compared to smaller substituents (e.g., methoxy or cyano groups) .

Metabolic Robustness: Azetidines’ smaller rings resist oxidative metabolism better than pyrrolidines or piperidines, as shown in pyridinol series compounds .

Synergy with Fluorine : If fluorinated, the ethynylphenyl group could further optimize logD and bioavailability, similar to trifluoromethylpyrazole-containing analogs .

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